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Compound of Interest

Compound Name: MK-6186

Cat. No.: B1613805

An In-depth Analysis of the Non-Nucleoside Reverse
Transcriptase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of MK-6186, a potent non-nucleoside reverse transcriptase inhibitor
(NNRTI) that has been investigated for the treatment of HIV-1 infection. This document is
intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

MK-6186 is a complex heterocyclic molecule with the systematic IUPAC name 3-chloro-5-{[5-
chloro-1-({1H-pyrazolo[3,4-b]pyridin-3-yl}methyl)-1H-indazol-4-ylJoxy}benzonitrile.

Chemical Structure:

QChemical Structure of MK-6186

Table 1: Chemical Identifiers for MK-6186
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Identifier Value

3-chloro-5-{[5-chloro-1-({1H-pyrazolo[3,4-
IUPAC Name b]pyridin-3-yl}methyl)-1H-indazol-4-

ylJoxy}benzonitrile

CAS Number 1034474-19-5

Molecular Formula C21H12CI2N6O

Molecular Weight 435.27 g/mol
C1=CC2=C(N=CN2CC3=C(N=C4C=C(C=C3)CI

SMILES
)JOC5=CC(=CC(=C5)CI)C#N)N=C1
INChI=1S/C21H12CI2N60/c22-13-6-12(9-24)7-

inChi 14(8-13)30-20-16-10-26-29(19(16)4-3-

n
17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-
8,10H,11H2,(H,25,27,28)

InChiKey FZBAOOQVQXATRL-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of MK-6186 are crucial for its formulation and delivery. A
combination of predicted and available experimental data is presented below.

Table 2: Physicochemical Properties of MK-6186
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Property Value Source

Physical State Off-white solid Experimental

Water Solubility 0.0225 mg/mL Predicted (ALOGPS)
logP 4.77 Predicted (ALOGPS)
logS -4.3 Predicted (ALOGPS)
pKa (Strongest Acidic) 9.99 Predicted (ChemAxon)
pKa (Strongest Basic) 2.13 Predicted (ChemAxon)
Hydrogen Bond Acceptor )

Count 4 Predicted (ChemAxon)
Hydrogen Bond Donor Count 1 Predicted (ChemAxon)
Polar Surface Area 92.41 A2 Predicted (ChemAxon)
Rotatable Bond Count 4 Predicted (ChemAxon)
Solubility Soluble in DMSO Experimental

Mechanism of Action and Signaling Pathway

MK-6186 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to
an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active
site where nucleoside analogs bind. This binding induces a conformational change in the
enzyme, thereby inhibiting its polymerase activity and preventing the conversion of the viral
RNA genome into DNA. This action effectively halts the HIV-1 replication cycle.
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Caption: HIV-1 Replication Cycle and the inhibitory action of MK-6186.
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Experimental Protocols
Large-Scale Synthesis of MK-6186

This protocol describes a key step in the process chemistry route for the large-scale synthesis
of MK-6186.

Alkylation of Hydrazone Intermediate:

Preparation of the Reaction Mixture: In a suitable reactor, suspend the hydrazone
intermediate (1 equivalent) and potassium carbonate (1.5 equivalents) in N,N-
dimethylformamide (DMF, 10 volumes).

Addition of Alkylating Agent: Add the bromide alkylating agent (1.1 equivalents) to the
suspension.

Reaction: Heat the mixture to 60 °C and agitate for a minimum of 5 hours.

Monitoring: Monitor the reaction for completion by High-Performance Liquid Chromatography
(HPLC).

Work-up: Upon completion, cool the reaction mixture to 20 °C and add water (20 volumes)
over a period of 1 hour.

Crystallization and Isolation: Cool the resulting slurry to 0 °C and agitate for 1 hour. Isolate
the solid product by filtration and wash the cake with water (3 volumes).

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield the alkylated
hydrazone.

Suspension in DMF Addition of . If complete y Crystallization
Gydrazone \mermemam]—»[ with K2CO3 Alkylating AQE"D—P[Rea\:Uon at 60 (D—»Cwu: Monl(ormHNork -up with Water and Filtration Alkylated Hydrazone
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Caption: Workflow for the alkylation step in MK-6186 synthesis.
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HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of MK-6186 against HIV-1
reverse transcriptase.

e Enzyme and Substrate Preparation: Prepare a reaction mixture containing a final
concentration of 50 mM Tris-HCI (pH 7.8), 60 mM KCI, 2 mM dithiothreitol (DTT), 10 mM
MgClz, 0.1 mg/ml bovine serum albumin (BSA), 5 pg/ml poly(rA) as the template, and 0.25
pg/ml oligo(dT)12-18 as the primer.

o Compound Preparation: Prepare serial dilutions of MK-6186 in dimethyl sulfoxide (DMSO).
The final DMSO concentration in the assay should not exceed 2%.

o Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to the reaction
mixture.

e Initiation of Reaction: Initiate the reaction by adding [3BH]TTP to a final concentration of 0.3
pCi/reaction.

¢ Incubation: Incubate the reaction plate at 37 °C for 1 hour.

o Termination and Detection: Terminate the reaction by adding 10% trichloroacetic acid (TCA).
Harvest the precipitated DNA on filter mats and quantify the incorporated radioactivity using
a liquid scintillation counter.

o Data Analysis: Calculate the 50% inhibitory concentration (ICso) by plotting the percentage of
inhibition against the logarithm of the compound concentration.
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Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Single-Cycle HIV-1 Replication Assay
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This assay measures the antiviral activity of MK-6186 in a cell-based single round of viral
replication.

e Cell Plating: Seed HeLa CD4-LTR-[3-gal cells in 96-well plates at a density that will result in
50-70% confluency on the day of infection.

o Compound Addition: The following day, add serial dilutions of MK-6186 to the cells.

« Infection: Infect the cells with a VSV-G pseudotyped HIV-1 vector that contains a luciferase
reporter gene.

 Incubation: Incubate the plates for 48 hours at 37 °C in a COz2 incubator.

e Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity
using a luminometer according to the manufacturer's protocol.

o Data Analysis: Determine the 50% effective concentration (ECso) by plotting the percentage
of viral inhibition against the logarithm of the compound concentration.

Seed Cells Add MK-6186 Infect with ; Incubate 48h Lyse Cells‘and Calculate EC50
Pseudotyped Virus Measure Luciferase
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Caption: Workflow for the Single-Cycle HIV-1 Replication Assay.

Conclusion

MK-6186 is a potent NNRTI with a well-defined chemical structure and mechanism of action.
The information and protocols provided in this technical guide offer a solid foundation for further
research and development of this and similar compounds in the field of antiretroviral therapy.
The detailed methodologies for synthesis and biological evaluation are intended to facilitate
reproducible and robust scientific investigation.

 To cite this document: BenchChem. [MK-6186: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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